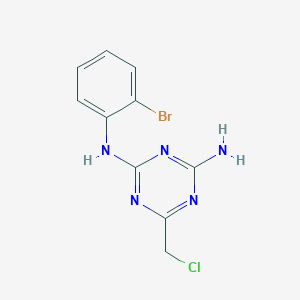

N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine

Description

N-(2-Bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine (CAS: 105704-34-5) is a triazine derivative with a molecular weight of 314.57 g/mol . Its structure features a 1,3,5-triazine core substituted with a 2-bromophenyl group at the N2 position and a chloromethyl group at the C6 position. This compound is primarily utilized as a pharmaceutical intermediate, as evidenced by its classification under "Related Intermediates" in synthesis protocols .

Properties

IUPAC Name |

2-N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN5/c11-6-3-1-2-4-7(6)14-10-16-8(5-12)15-9(13)17-10/h1-4H,5H2,(H3,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNOPXQCQLTJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-bromophenylamine with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-bromophenylamine displaces one of the chlorine atoms on the cyanuric chloride. The resulting intermediate is then further reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated triazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.

Oxidation: Phenol derivatives of the bromophenyl group.

Reduction: Hydrogenated triazine derivatives with altered electronic properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . The 1,3,5-triazine scaffold has been recognized for its ability to selectively target cancer cells. For instance, compounds similar to N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine have shown promising antiproliferative activity against various breast cancer cell lines, particularly the triple-negative MDA-MB231 cell line. The most active derivatives exhibited GI50 values as low as 1 nM, indicating strong cytotoxic effects against cancer cells while sparing normal cells .

UV Absorption and Stabilization

This compound and its derivatives are also explored for their applications as UV absorbers and light stabilizers in various materials. The triazine structure is effective in absorbing harmful UV radiation, making it suitable for use in coatings and plastics to enhance durability and longevity .

OLED Materials

Another promising application is in the field of organic light-emitting diodes (OLEDs) . The compound can serve as an intermediate in the synthesis of OLED materials due to its electronic properties and stability under operational conditions . This application is particularly relevant given the growing demand for efficient lighting and display technologies.

Case Study 1: Anticancer Agent Development

In a study focused on developing new anticancer agents, researchers synthesized a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines that included this compound as a key compound. The study utilized a 3D-QSAR model to predict antiproliferative activity against breast cancer cells. Results indicated that specific substitutions on the triazine ring significantly enhanced anticancer potency .

Case Study 2: Material Stability Testing

Another research project investigated the effectiveness of triazine-based compounds as UV stabilizers in polymer formulations. The study found that incorporating this compound into coatings improved their resistance to UV degradation significantly compared to standard formulations without such additives .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, resulting in the modification of their function. The bromophenyl group can also participate in π-π interactions with aromatic residues in proteins, further influencing their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: The bromophenyl and chloromethyl groups in the target compound reduce water solubility compared to dimethylamino-substituted triazines (), which are more polar.

- Stability : The bromine atom in the target compound may confer greater stability against hydrolysis compared to chlorine-substituted analogs, though the chloromethyl group remains susceptible to nucleophilic attack .

Toxicity and Environmental Impact

- Simazine: Known for environmental persistence and toxicity to aquatic life .

Biological Activity

N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine is a triazine derivative that has garnered attention for its significant biological activities. This compound is characterized by a bromophenyl group and a chloromethyl group, contributing to its diverse interactions with biological targets. The following sections detail its synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis and Properties

The synthesis of this compound typically involves the nucleophilic substitution reaction of 2-bromophenylamine with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This process introduces the chloromethyl group through further reactions involving formaldehyde and hydrochloric acid. The resulting compound has the molecular formula and a molar mass of 314.57 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins in various biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to functional modifications. Additionally, the bromophenyl group facilitates π-π interactions with aromatic residues in proteins, impacting their activity .

Biological Activities

This compound exhibits a range of biological activities:

- Antibacterial Activity : Studies have shown that this compound and its derivatives possess significant antibacterial properties against various strains of bacteria. It has been effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : The compound also demonstrates antifungal effects, making it a candidate for developing antifungal agents.

- Anticancer Activity : Research indicates that triazine derivatives can inhibit cancer-related enzymes such as DNA topoisomerase IIα and various kinases. For instance, related compounds have been shown to exhibit potent activity against melanoma cell lines .

Table 1: Summary of Biological Activities

Notable Research Findings

- A review highlighted the potential of N2,6-substituted 1,3,5-triazine-2,4-diamines in targeting various enzymes and receptors associated with cancer and CNS disorders. These compounds have been noted for their ability to inhibit key enzymes involved in tumor progression .

- In vitro studies demonstrated that certain derivatives possess remarkable anticancer activity against specific cell lines with GI50 values in the nanomolar range .

- The unique electronic properties imparted by the bromine atom enhance the compound's reactivity and interaction with biological molecules, suggesting potential applications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.